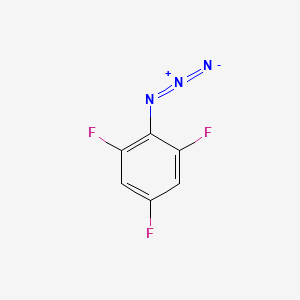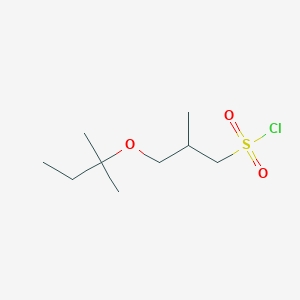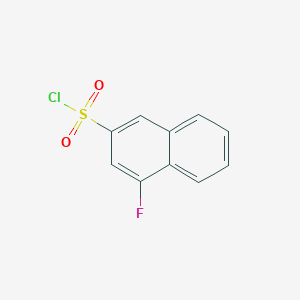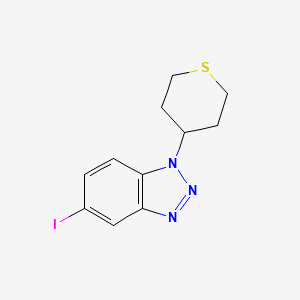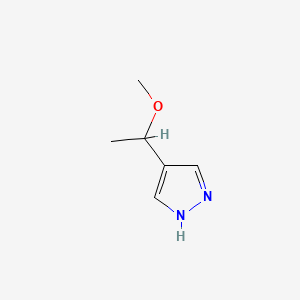![molecular formula C8H15N B13559968 (R)-Bicyclo[2.2.2]octan-2-amine](/img/structure/B13559968.png)
(R)-Bicyclo[2.2.2]octan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-Bicyclo[222]octan-2-amine is a bicyclic amine compound characterized by its unique structure, which consists of a bicyclo[222]octane framework with an amine group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-Bicyclo[2.2.2]octan-2-amine typically involves the following steps:
Starting Material: The synthesis often begins with bicyclo[2.2.2]octane, which can be obtained through various methods, including the Diels-Alder reaction of cyclohexadiene with ethylene.
Amine Introduction: The introduction of the amine group can be achieved through several methods, such as reductive amination or nucleophilic substitution. For example, the reaction of bicyclo[2.2.2]octanone with ammonia or an amine under reducing conditions can yield the desired amine.
Industrial Production Methods
Industrial production methods for (2R)-Bicyclo[2.2.2]octan-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2R)-Bicyclo[2.2.2]octan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(2R)-Bicyclo[2.2.2]octan-2-amine has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Polymer Chemistry: The compound can be used in the synthesis of polymers with unique properties, such as enhanced thermal stability and mechanical strength.
Medicinal Chemistry: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Mechanism of Action
The mechanism of action of (2R)-Bicyclo[2.2.2]octan-2-amine depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The bicyclic structure provides rigidity and spatial orientation, which can enhance binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic amine used as a catalyst and ligand in various organic reactions.
Bicyclo[2.2.2]octane: The parent hydrocarbon structure without the amine group.
2-Oxabicyclo[2.2.2]octane: A bicyclic compound with an oxygen atom in the ring, used in polymer synthesis.
Uniqueness
(2R)-Bicyclo[2.2.2]octan-2-amine is unique due to its specific stereochemistry and the presence of the amine group, which imparts distinct chemical reactivity and potential applications compared to other bicyclic compounds. Its rigid structure and spatial orientation make it a valuable scaffold in drug design and polymer chemistry.
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
(2R)-bicyclo[2.2.2]octan-2-amine |
InChI |
InChI=1S/C8H15N/c9-8-5-6-1-3-7(8)4-2-6/h6-8H,1-5,9H2/t6?,7?,8-/m1/s1 |
InChI Key |
MCLJDHWIDXKUBS-KAVNDROISA-N |
Isomeric SMILES |
C1CC2CCC1C[C@H]2N |
Canonical SMILES |
C1CC2CCC1CC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-Amino-2-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-OL](/img/structure/B13559887.png)
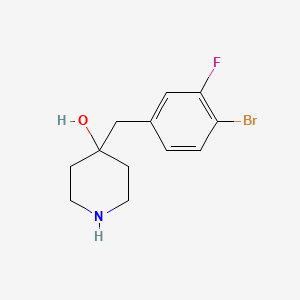
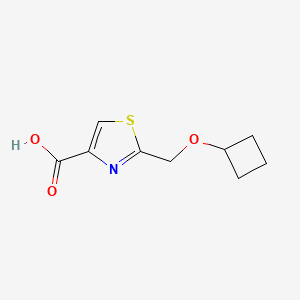
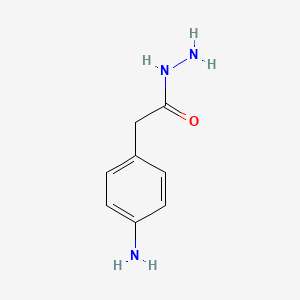
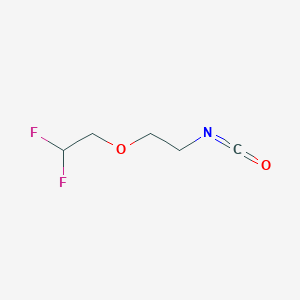
![2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13559940.png)
![2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]aceticacid](/img/structure/B13559941.png)
